1-(Cyclopentyloxy)-4-fluoro-2-nitrobenzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

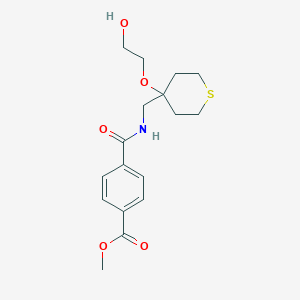

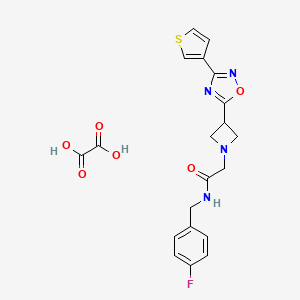

The description of an organic compound like this would typically include its molecular formula, structural formula, and possibly its IUPAC name. The compound is a benzene derivative with a cyclopentyloxy group, a fluorine atom, and a nitro group attached to the benzene ring at different positions .

Synthesis Analysis

The synthesis of a compound involves a series of chemical reactions leading to the formation of the desired product. The synthesis analysis would involve studying these reactions, the reagents and conditions required, and the mechanism of the reactions .Molecular Structure Analysis

Molecular structure analysis involves determining the spatial arrangement of atoms in a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry methods are often used .Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. This can include reactions with different reagents under various conditions, and studying the products formed .Physical And Chemical Properties Analysis

This involves studying properties such as melting point, boiling point, solubility, density, refractive index, and various spectroscopic properties. It also involves studying the compound’s stability, reactivity, and other chemical properties .Wissenschaftliche Forschungsanwendungen

Molecular Synthesis and Reactivity

The versatility of nitrobenzene derivatives, including structures similar to 1-(Cyclopentyloxy)-4-fluoro-2-nitrobenzene, is highlighted in their use for molecular synthesis and understanding reactivity patterns. For example, the preparation of 2-Fluoro-5-nitrobenzonitrile showcases the reactivity of nitrobenzene analogs with amines, amino acids, and NH-heteroaromatic compounds, providing insights into the behavior of such compounds in various chemical environments (Wilshire, 1967). This kind of research aids in understanding the fundamental chemistry that can be applied to the synthesis and manipulation of compounds related to this compound.

Photophysics and Photochemistry

Investigations into the complex photophysics and photochemistry of nitroaromatic compounds, like nitrobenzene, shed light on the decay paths and interactions following UV absorption. This research provides a foundation for understanding the fluorescence, phosphorescence, and photochemical behavior of related compounds, potentially including this compound (Giussani & Worth, 2017). Such insights are valuable for designing materials with specific optical properties or for applications in photodynamic therapy.

Organometallic Chemistry

The synthesis and study of organometallic complexes, particularly those involving group 10 metals (Ni, Pd, Pt) with ligands derived from nitrobenzene, highlight the application of these compounds in creating novel catalytic or material properties. For instance, the preparation of bis(benzimidazolylidene) complexes from 1-fluoro-2-nitrobenzene derivatives illustrates the potential of such structures in catalysis and polymer chemistry (Boydston et al., 2006). Research in this domain can lead to advances in catalyst design and the development of new materials with enhanced performance.

Fluorescence Probes and Sensing

The development of fluorescent probes for sensitive detection of various substances, utilizing the chemical reactivity of nitrobenzene derivatives, underscores their importance in analytical chemistry and biological imaging. For example, the creation of a turn-on fluorescent probe for hydrazine detection employs nitrobenzene as a key component, demonstrating the utility of these compounds in environmental and biological monitoring (Chen et al., 2017). This research is crucial for developing tools that can detect trace amounts of substances for health and safety applications.

Reaction Mechanisms and Kinetics

Understanding the kinetics and mechanisms of reactions involving nitrobenzene derivatives enriches the field of organic chemistry. Studies focusing on the kinetics of SNAr reactions of nitrobenzenes with amines provide valuable insights into how substituents and leaving groups affect reaction rates and pathways. Such knowledge is essential for designing efficient synthetic routes and understanding the behavior of compounds like this compound under various conditions (Crampton, Emokpae, & Isanbor, 2007).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-cyclopentyloxy-4-fluoro-2-nitrobenzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FNO3/c12-8-5-6-11(10(7-8)13(14)15)16-9-3-1-2-4-9/h5-7,9H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MITTZHZCUNBKQB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)OC2=C(C=C(C=C2)F)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-chlorophenyl)-7,8-dimethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2665197.png)

![8-(4-bromophenyl)-1,7-dimethyl-3-[(4-methylphenyl)methyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2665200.png)

![N-(3,5-dimethylphenyl)-2-((3-oxo-2-propyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2665203.png)

![(2Z)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)prop-2-enenitrile](/img/structure/B2665205.png)

![Ethyl 1-({[(4-fluorophenyl)methyl]carbamoyl}methyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate](/img/structure/B2665209.png)

![2-cyano-N-({[(3,4-dichlorobenzyl)oxy]imino}methyl)-3-phenylacrylamide](/img/structure/B2665213.png)

![5-(Carboxymethyl)-1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2665214.png)

![1-[(2,6-Dichloropyridin-3-yl)sulfonyl]-7-phenyl-1,4-diazepan-5-one](/img/structure/B2665215.png)

![2-[5-(3,4-Dimethoxyphenyl)pyrimidin-4-yl]-5-[(2-fluorophenyl)methoxy]phenol](/img/structure/B2665219.png)